molecular formula C12H12O5 B13572869 1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid

1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid

Cat. No.: B13572869
M. Wt: 236.22 g/mol
InChI Key: HCROLICHFGMPNY-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid is an organic compound with a unique structure that includes a cyclopropane ring attached to a phenyl group substituted with hydroxy and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 4-hydroxy-3-(methoxycarbonyl)benzaldehyde with diazomethane under acidic conditions to form the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloride.

Major Products:

    Oxidation: Formation of 4-oxo-3-(methoxycarbonyl)phenylcyclopropane-1-carboxylicacid.

    Reduction: Formation of 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylicacid.

    Substitution: Formation of 1-[4-Chloro-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid.

Scientific Research Applications

1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets. The hydroxy and methoxycarbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    4-Hydroxy-3-methylacetophenone: Similar in structure but lacks the cyclopropane ring.

    1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3-heptanone: Contains a similar phenyl group but with different substituents and a longer carbon chain.

Uniqueness: 1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12O5/c1-17-10(14)8-6-7(2-3-9(8)13)12(4-5-12)11(15)16/h2-3,6,13H,4-5H2,1H3,(H,15,16)

InChI Key

HCROLICHFGMPNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2(CC2)C(=O)O)O

Origin of Product

United States

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